4-Mercaptopyridine-2-carboxylic acid

Overview

Description

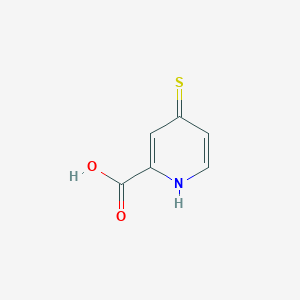

4-Mercaptopyridine-2-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of pyridine and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Pharmaceutical Applications

4-MPCA exhibits potential as a pharmaceutical agent due to its biological activities. The compound's thiol group allows it to interact with biological molecules, influencing enzyme activity and cellular signaling pathways. Notably, its antioxidant properties may help mitigate oxidative stress in biological systems.

Case Study: Antioxidant Activity

Research has indicated that 4-MPCA can scavenge free radicals, suggesting its potential as an antioxidant in therapeutic applications. In vitro studies demonstrated that 4-MPCA effectively reduced oxidative damage in cultured cells, highlighting its role in protecting against cellular stress .

Chelating Agent Development

The ability of 4-MPCA to form complexes with metal ions positions it as a candidate for developing chelating agents. Its dual functional groups (thiol and carboxylic acid) enable strong interactions with metal ions, making it useful for applications in environmental remediation.

Table 1: Metal Ion Complexation Properties

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu²⁺ | High | Wastewater treatment |

| Pb²⁺ | Moderate | Heavy metal removal |

| Zn²⁺ | High | Nutrient delivery in agriculture |

Research has shown that 4-MPCA can effectively bind to heavy metals like lead and copper, facilitating their removal from contaminated water sources . This property is particularly valuable in developing strategies for cleaning up heavy metal pollution.

Materials Science Applications

In materials science, 4-MPCA serves as a building block for synthesizing novel materials. Its reactivity allows it to participate in various organic reactions, leading to the development of polymers and nanomaterials.

Case Study: Nanomaterials Synthesis

A study demonstrated the use of 4-MPCA in synthesizing thiolated gold nanoparticles (AuNPs) for biosensing applications. The nanoparticles exhibited enhanced sensitivity for detecting cadmium ions in colorimetric assays, showcasing the compound's utility in nanotechnology .

Analytical Chemistry Applications

4-MPCA is also employed in analytical chemistry for the detection of metal ions and other analytes. Its ability to form stable complexes with metals allows for selective detection methods.

Table 2: Analytical Techniques Utilizing 4-MPCA

| Technique | Analyte Detected | Sensitivity Level |

|---|---|---|

| Colorimetric Assay | Cadmium ions | High |

| Fluorescence | Lead ions | Moderate |

| Electrochemical | Various metal ions | Very High |

In electrochemical sensors, 4-MPCA has been used to enhance the sensitivity of detection methods for various metal ions, proving invaluable in environmental monitoring .

Mechanism of Action

The mechanism of action of 4-Mercaptopyridine-2-carboxylic acid involves its ability to form strong bonds with metal ions and other electrophiles. This property makes it an effective ligand in coordination chemistry and a useful tool in the study of enzyme mechanisms. The compound can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

2-Mercaptopyridine: Similar in structure but differs in the position of the mercapto group.

4-Mercaptopyridine: Lacks the carboxylic acid group present in 4-Mercaptopyridine-2-carboxylic acid.

2-Mercaptopyridine-3-carboxylic acid: Similar but with the carboxylic acid group in a different position

Uniqueness

This compound is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and form strong interactions with metal ions and other electrophiles. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Biological Activity

4-Mercaptopyridine-2-carboxylic acid (4-MPCA) is an organic compound notable for its dual functional groups: a thiol (-SH) and a carboxylic acid (-COOH). This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of 4-MPCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-MPCA has the molecular formula C₆H₅NO₂S and features a pyridine ring substituted with both a thiol group and a carboxylic acid group. The presence of these functional groups allows 4-MPCA to interact with various biological molecules, influencing enzyme activity and cellular signaling pathways.

The biological activity of 4-MPCA can be attributed to several mechanisms:

- Metal Ion Binding : The thiol group can form strong complexes with metal ions, which may influence the activity of metal-dependent enzymes. This property is particularly relevant in the context of chelation therapy for heavy metal detoxification.

- Antioxidant Properties : Preliminary studies suggest that 4-MPCA exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems .

- Enzyme Interaction : The compound's ability to interact with thiol-containing biomolecules suggests a role in modulating enzyme functions, which could lead to therapeutic applications in diseases involving oxidative stress or metal ion dysregulation .

Antioxidant Activity

Research indicates that 4-MPCA may have significant antioxidant properties. A study evaluating the compound's ability to scavenge free radicals demonstrated its potential to reduce oxidative damage in cellular models. This activity could have implications for treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Chelation Therapy

Due to its thiol group, 4-MPCA is being investigated for its potential as a chelating agent. It can bind to heavy metals such as lead and cadmium, facilitating their removal from biological systems. This property is particularly beneficial in developing treatments for heavy metal poisoning.

Enzyme Inhibition Studies

Recent investigations have focused on 4-MPCA's role as an inhibitor of specific enzymes. For instance, it has been studied as a potential inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a critical role in inflammatory processes. In vitro assays showed that modifications of the compound could yield potent inhibitors with IC50 values in the nanomolar range .

Case Studies

- Leukotriene A4 Hydrolase Inhibition : A study synthesized derivatives of 4-MPCA and evaluated their inhibitory effects on LTA4H. The results indicated that certain modifications significantly enhanced potency compared to standard inhibitors like captopril, suggesting that 4-MPCA derivatives could serve as novel anti-inflammatory agents .

- Metal Ion Interaction : Research demonstrated that 4-MPCA could effectively coordinate with pentacyanoferrates, altering their electronic properties and stability. This interaction highlights the compound's potential utility in studying metal ion interactions within biological systems .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging free radicals | Neuroprotection, anti-aging |

| Chelation | Binding heavy metals | Heavy metal detoxification |

| Enzyme inhibition | Modulating enzyme activity | Anti-inflammatory therapies |

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-3-4(10)1-2-7-5/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUIRFYPVRFOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289007 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-74-7 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.